1,2-O-Isopropylidene-alpha-D-glucofuranose

Carbohydrate Chemistry Surfactant Synthesis Regioselective Acylation

Unlike the heavily protected diacetone glucose analog, this monoacetal selectively shields only the anomeric and C2 positions, leaving the C3, C5, and C6 hydroxyls free for direct regioselective modification. This divergent functionality enables straightforward synthesis of 6-O-acyl surfactants, tri-O-acyl antibacterials, and iminosugar precursors—without extra deprotection steps. Choose this CAS 253328-56-2 intermediate for maximum synthetic versatility in oligosaccharide construction, chiral synthon preparation, and SAR-driven drug discovery.

Molecular Formula C₉H₁₆O₆
Molecular Weight 220.22
CAS No. 253328-56-2
Cat. No. B1139692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-O-Isopropylidene-alpha-D-glucofuranose
CAS253328-56-2
Synonyms(5ξ)-1,2-O-(1-Methylethylidene)-α-D-xylo-hexofuranose; 
Molecular FormulaC₉H₁₆O₆
Molecular Weight220.22
Structural Identifiers
SMILESCC1(OC2C(C(OC2O1)C(CO)O)O)C
InChIInChI=1S/C9H16O6/c1-9(2)14-7-5(12)6(4(11)3-10)13-8(7)15-9/h4-8,10-12H,3H2,1-2H3
Commercial & Availability
Standard Pack Sizes500 mg / 25 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-O-Isopropylidene-α-D-glucofuranose (253328-56-2): An Essential Carbohydrate Building Block for Regioselective Synthesis


1,2-O-Isopropylidene-α-D-glucofuranose (CAS 253328-56-2, also known as monoacetone glucose) is a protected carbohydrate derivative featuring an isopropylidene acetal group at the 1,2-positions of the D-glucofuranose ring . This compound is a versatile intermediate in carbohydrate chemistry, commonly used in oligosaccharide synthesis, the preparation of glycosides, and as a chiral synthon for the construction of complex natural products [1]. Its key characteristic is the selective protection of the anomeric and C2 hydroxyl groups, which stabilizes the furanose ring and enables regioselective modifications at the remaining free C3, C5, and C6 positions .

Why 1,2-O-Isopropylidene-α-D-glucofuranose (253328-56-2) Cannot Be Replaced by Its Diacetone Analog


The key differentiation of 1,2-O-Isopropylidene-α-D-glucofuranose lies in its selective monoprotection, which offers a distinct synthetic advantage over its more heavily protected analog, 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose (diacetone glucose) [1]. While both compounds protect the crucial 1,2-diol, the presence of the additional 5,6-O-isopropylidene group in diacetone glucose blocks all three of the C3, C5, and C6 hydroxyls, significantly limiting the scope of direct and selective downstream functionalization . In contrast, 1,2-O-Isopropylidene-α-D-glucofuranose possesses three free hydroxyl groups, making it a more versatile and divergent intermediate. Acylation or alkylation of diacetone glucose is strictly limited to the single, free C3-OH position, whereas the monoacetal derivative allows for selective, direct acylation at multiple sites (e.g., C6 or all three free hydroxyls), enabling the synthesis of a broader range of complex carbohydrate derivatives [2]. This fundamental difference in available functional handles means that these compounds are not interchangeable; selecting the monoacetal form is essential for synthetic pathways requiring functionalization beyond the C3 position.

Quantitative Evidence for 1,2-O-Isopropylidene-α-D-glucofuranose (253328-56-2) in Selective Synthesis


Regioselective C6 Acylation for Amphiphile Synthesis

1,2-O-Isopropylidene-α-D-glucofuranose enables site-selective octanoylation at the C6 hydroxyl group, a key step in synthesizing carbohydrate-based surfactants. Under optimized conditions (low temperature, anhydrous pyridine, no catalyst), direct unimolar acylation selectively yields the 6-O-octanoyl derivative [1]. This contrasts with diacetone glucose, which lacks a free C6-OH and cannot undergo this direct, selective functionalization.

Carbohydrate Chemistry Surfactant Synthesis Regioselective Acylation

Divergent Synthesis of 3,5,6-Tri-O-acyl Derivatives

1,2-O-Isopropylidene-α-D-glucofuranose is a versatile precursor for generating a library of 3,5,6-tri-O-acyl derivatives with potential antibacterial activity. Direct acylation of the triol with various acylating agents furnishes the corresponding tri-O-acyl derivatives in reasonable yields [1]. This divergent functionalization is impossible with diacetone glucose, which has only one free hydroxyl group.

Carbohydrate Chemistry Antibacterial Agents Divergent Synthesis

Superior Solubility in Organic Solvents for Non-Aqueous Synthesis

1,2-O-Isopropylidene-α-D-glucofuranose exhibits significantly enhanced solubility in organic solvents compared to unprotected glucose. This property is critical for enzymatic esterification reactions, where it overcomes the low solubility of glucose in organic media, enabling the efficient synthesis of glucose esters [1].

Organic Synthesis Solubility Enzymatic Esterification

Key Intermediate in the Synthesis of Pharmacologically Relevant Iminosugars

1,2-O-Isopropylidene-α-D-glucofuranose is a crucial intermediate in the synthesis of nojirimycin, deoxynojirimycin, and homonojirimycin, which are important glucosidase inhibitors with antidiabetic and antiviral potential [1]. The 5-amino-5-deoxy derivative of this compound can be readily converted to these target iminosugars [1]. This specific application is enabled by the 1,2-O-isopropylidene protection, which locks the furanose ring and directs subsequent functionalization at the C5 and C6 positions.

Medicinal Chemistry Iminosugar Synthesis Antidiabetic Agents

High Resistance to Periodate Oxidation Due to Stable Complex Formation

1,2-O-Isopropylidene-α-D-glucofuranose exhibits atypical, high resistance to glycol scission by periodate in alkaline solution [1]. This is not due to a lack of vicinal diols (it possesses a free 5,6-diol) but rather due to the preferential formation of a stable 3,5,6-tridentate periodate complex [1]. This unique behavior differentiates it from other unprotected sugars, which are readily cleaved under the same conditions.

Carbohydrate Chemistry Stability Protecting Group Chemistry

High-Impact Application Scenarios for 1,2-O-Isopropylidene-α-D-glucofuranose (253328-56-2)


Synthesis of Carbohydrate-Based Surfactants and Amphiphiles

This compound is the ideal starting material for the direct, regioselective synthesis of 6-O-acyl carbohydrate esters, which are valuable as non-ionic surfactants and drug candidates [1]. As demonstrated in Section 3, the selective C6-octanoylation [2] and solubility advantages over free glucose [3] enable efficient, high-yielding syntheses of these amphiphilic molecules without the need for additional protecting group manipulations. This makes it a preferred building block for developing new surfactants for industrial or pharmaceutical applications.

Divergent Library Synthesis for Antibacterial Drug Discovery

The presence of three free hydroxyl groups on 1,2-O-Isopropylidene-α-D-glucofuranose makes it a powerful platform for divergent synthesis. As highlighted in Section 3, it can be directly acylated to produce a library of 3,5,6-tri-O-acyl derivatives, which have demonstrated promising antibacterial activity, particularly against Gram-positive bacteria [1]. This allows medicinal chemists to rapidly explore structure-activity relationships (SAR) and identify new antibacterial leads, a capability not offered by the diacetone analog.

Key Intermediate for Antidiabetic Iminosugar Drugs

For programs focused on developing glucosidase inhibitors for type 2 diabetes or antiviral therapies, this compound is a critical starting material. As established in Section 3, it is a direct precursor to 5-amino-5-deoxy intermediates that are subsequently converted to pharmacologically relevant iminosugars like nojirimycin and deoxynojirimycin [4]. Its strategic value lies in its ability to streamline the synthesis of these complex molecules compared to alternative, more cumbersome routes.

Building Block for Complex Oligosaccharide Synthesis

1,2-O-Isopropylidene-α-D-glucofuranose is a widely used intermediate in the multi-step synthesis of complex oligosaccharides and glycoconjugates . The robust 1,2-O-isopropylidene protecting group ensures the furanose ring's integrity while allowing for orthogonal functionalization at the C3, C5, and C6 positions. This orthogonal protection strategy is fundamental for constructing the precisely defined carbohydrate sequences required in glycobiology research and the development of carbohydrate-based vaccines and therapeutics.

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